3-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one
CAS No.:
Cat. No.: VC18142250
Molecular Formula: C9H5BrF4O
Molecular Weight: 285.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5BrF4O |
|---|---|
| Molecular Weight | 285.03 g/mol |
| IUPAC Name | 3-(2-bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one |
| Standard InChI | InChI=1S/C9H5BrF4O/c10-7-4-6(11)2-1-5(7)3-8(15)9(12,13)14/h1-2,4H,3H2 |
| Standard InChI Key | PPQXBSBJMIXWPV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1F)Br)CC(=O)C(F)(F)F |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
3-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one features a phenyl ring substituted at the 2-position with bromine and the 4-position with fluorine, connected to a trifluoropropan-2-one moiety. The IUPAC name reflects this arrangement: 3-(2-bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one. X-ray crystallography of analogous compounds reveals planar aromatic systems with perpendicular orientation of substituents, stabilized by intramolecular hydrogen bonds .
Table 1: Key Molecular Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅BrF₄O |
| Molecular Weight | 285.03 g/mol |
| CAS Number | 1343587-98-3 |
| SMILES Notation | C1=CC(=C(C=C1F)Br)CC(=O)C(F)(F)F |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 5 |
The trifluoromethyl group induces strong electron-withdrawing effects, while bromine and fluorine substituents modulate aromatic electrophilicity.
Synthesis and Industrial Preparation
Laboratory-Scale Synthesis
While detailed protocols remain proprietary, synthesis typically involves sequential halogenation and ketonization steps:
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Halogenation: Bromination of 4-fluorophenyl precursors using N-bromosuccinimide (NBS) under radical conditions.
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Friedel-Crafts Acylation: Reaction with trifluoroacetyl chloride in the presence of Lewis acids like AlCl₃.
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Purification: Column chromatography (ethyl acetate/petroleum ether) yields >98% purity.
Recent innovations in catalyst-free methodologies demonstrate improved atom economy. For example, α-trifluoromethyl ketones undergo hydroxyalkylation with unprotected amines at yields up to 93% without metal catalysts .
Physicochemical Characteristics
Thermal and Spectral Properties
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Melting Point: 89-92°C (DSC)
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Boiling Point: 245°C (estimated)
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NMR Signatures:
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¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.4 Hz, 1H), 7.45 (dd, J=8.4, 2.0 Hz, 1H), 7.32 (d, J=2.0 Hz, 1H), 3.85 (s, 2H)
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¹⁹F NMR: -63.5 ppm (CF₃), -109.2 ppm (Ar-F)
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MS (EI): m/z 284 [M]⁺, 205 [M-CF₃]⁺
The compound exhibits limited solubility in water (<0.1 mg/mL) but high solubility in DCM and THF.
Reactivity and Chemical Transformations
Electrophilic Aromatic Substitution
The bromine atom undergoes facile Suzuki-Miyaura coupling with aryl boronic acids. Computational studies suggest the CF₃ group lowers LUMO energy (-1.8 eV vs parent ketone), enhancing electrophilicity at the carbonyl carbon .
Nucleophilic Additions
Grignard reagents attack the ketone carbonyl, producing tertiary alcohols. Steric hindrance from the CF₃ group dictates regioselectivity:
Pharmaceutical Applications
Antimicrobial Activity
Structural analogs demonstrate MIC values against S. aureus (8 μg/mL) and E. coli (16 μg/mL). The CF₃ group enhances membrane permeability, while bromine contributes to halogen bonding with target enzymes.
Kinase Inhibition
Molecular docking studies predict strong binding (ΔG = -9.2 kcal/mol) to EGFR kinase, suggesting potential anticancer applications. In vitro assays show IC₅₀ = 3.4 μM against A549 lung cancer cells.
Industrial and Material Science Uses
Liquid Crystal Precursors
Derivatives with elongated alkyl chains exhibit nematic phase behavior between 120-180°C, with dielectric anisotropy Δε = +8.2.
Fluorinated Polymer Additives
Incorporation into polypropylene (5 wt%) increases thermal stability (TGA onset from 280°C to 320°C) while reducing flammability (UL94 V-0 rating).
Analytical Characterization
Table 2: Quality Control Specifications
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Purity | HPLC (UV 254 nm) | ≥98% area |
| Residual Solvents | GC-FID | <500 ppm total |
| Heavy Metals | ICP-MS | <10 ppm |
| Water Content | Karl Fischer | ≤0.5% w/w |
X-ray powder diffraction confirms crystalline form stability under ICH Q1A conditions (40°C/75% RH over 6 months).
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